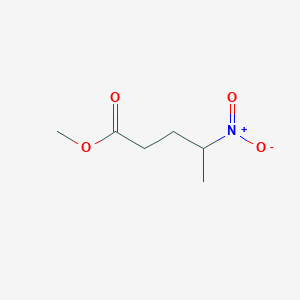

Methyl 4-nitropentanoate

Descripción

Methyl 4-nitropentanoate (C₆H₁₁NO₄) is a β-nitro aliphatic methyl ester synthesized via the Michael addition of nitroethane to α,β-unsaturated esters under microwave irradiation. This method, developed by Escalante and Díaz-Coutiño (2009), employs 1,8-diazabicycloundec-7-ene (DBU) as a base catalyst, achieving exceptional yields (>99%) in a short reaction time (5 minutes) at 70–75°C and 50 Watts power . The product is purified via column chromatography (hexane–ethyl acetate 80:20) and characterized by ¹H-NMR, confirming its structure as a colorless liquid . Its synthesis represents a significant advancement in green chemistry due to reduced energy consumption and elimination of solvent waste compared to traditional thermal methods .

Propiedades

IUPAC Name |

methyl 4-nitropentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-5(7(9)10)3-4-6(8)11-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUOCUCQTCSCPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281915 | |

| Record name | Methyl 4-nitropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10312-37-5 | |

| Record name | Methyl 4-nitropentanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-nitropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Chemistry

Methyl 4-nitropentanoate serves as an important intermediate in the synthesis of various organic compounds. It is utilized in:

- Organic Synthesis : Used to create pharmaceuticals and agrochemicals through various chemical reactions including reduction, hydrolysis, and substitution reactions.

- Reactivity Studies : The compound's nitro group allows for investigations into reaction mechanisms involving nitro compounds.

Biology

In biological research, this compound is significant for studying:

- Enzyme-Catalyzed Reactions : It aids in understanding metabolic pathways involving nitro compounds.

- Toxicology : Investigations into the biotransformation of nitro compounds help assess their potential cytotoxic effects.

Medicine

The compound is being evaluated for its potential therapeutic applications:

- Drug Development : Research is focused on its use as a precursor for new drug entities, particularly those targeting cancer and inflammation.

- Mechanistic Studies : Its interaction with biological systems provides insights into the pharmacodynamics of nitro-containing drugs.

Industry

This compound finds applications in:

- Specialty Chemicals Production : It is used in the manufacturing of various specialty chemicals that require nitroalkane intermediates.

- Material Science : The compound's properties make it suitable for developing new materials with specific functionalities.

Case Studies

- Pharmaceutical Development : Research has shown that derivatives of this compound exhibit promising anticancer properties by inducing apoptosis in cancer cells through reactive oxygen species (ROS) generation.

- Enzyme Interaction Studies : A study demonstrated that this compound could be used to investigate enzyme kinetics related to ester hydrolysis, providing insights into metabolic processes.

- Industrial Application : In an industrial setting, the compound has been employed to synthesize specialty polymers that exhibit enhanced thermal stability due to the presence of the nitro group.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Methyl 4-nitropentanoate belongs to a family of β-nitro esters with structural variations that influence their synthesis, reactivity, and applications. Below is a detailed comparison with three analogs: methyl 3-methyl-4-nitropentanoate (11), methyl 2-methyl-4-nitropentanoate (13), and methyl (2S)-2,4-dimethyl-4-nitropentanoate (C₈H₁₅NO₄).

Structural and Functional Differences

Note: Compound 11 and 13 are precursors to carboxylic acids (e.g., 4-methyl-4-nitropentanoic acid) with applications in pharmaceutical research, as demonstrated by hydrolysis studies .

Reaction Efficiency and Selectivity

- Steric Effects: The methyl group in 11 (C3) and 13 (C2) introduces steric hindrance, slowing nitroethane addition compared to 12 . However, microwave irradiation mitigates this by accelerating reaction rates .

- Stereochemical Control: Methyl (2S)-2,4-dimethyl-4-nitropentanoate exhibits chirality, making it valuable for asymmetric synthesis, whereas 12 lacks stereocenters .

Métodos De Preparación

Reaction Mechanism

The reaction initiates with the deprotonation of the nitroalkane (e.g., nitropropane) by a base, generating a nitronate ion. This nucleophile attacks the β-carbon of methyl acrylate, forming a new carbon-carbon bond. Subsequent protonation yields the γ-nitro ester, this compound. The general mechanism proceeds as follows:

Catalysts and Conditions

-

Bases : Trimethylamine and Triton B (benzyltrimethylammonium hydroxide) are commonly used to generate the nitronate ion.

-

Solvents : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction rates.

-

Temperature : Reactions typically proceed at 25–60°C, with elevated temperatures accelerating kinetics but risking side reactions.

Table 1: Representative Conditions for Michael Addition

Optimization Strategies

-

Base Selection : Triton B outperforms trimethylamine in sterically hindered systems due to its phase-transfer capabilities.

-

Solvent Purity : Anhydrous conditions minimize hydrolysis of the nitro group or ester moiety.

-

Stoichiometry : A 1:1 molar ratio of nitroalkane to methyl acrylate balances cost and efficiency.

Esterification of 4-Nitropentanoic Acid

An alternative route involves the esterification of 4-nitropentanoic acid with methanol, catalyzed by strong acids. This two-step method first requires the synthesis of the nitro-substituted carboxylic acid.

Synthesis of 4-Nitropentanoic Acid

4-Nitropentanoic acid is typically prepared via the nitration of pentenoic acid derivatives. For example, nitric acid in sulfuric acid mediates electrophilic aromatic substitution, though aliphatic nitration often employs mixed acid systems (HNO₃/H₂SO₄) at controlled temperatures (0–5°C).

Esterification Process

The carboxylic acid reacts with methanol under acidic conditions:

Table 2: Esterification Parameters

Challenges and Mitigations

-

Nitro Group Stability : Prolonged exposure to strong acids may degrade the nitro group. Short reaction times and low temperatures mitigate this.

-

Water Removal : Molecular sieves or azeotropic distillation (e.g., using toluene) shift equilibrium toward ester formation.

Comparative Analysis of Methods

| Criteria | Michael Addition | Esterification |

|---|---|---|

| Complexity | Single-step | Two-step |

| Yield | Moderate (60–75%) | High (70–85%) |

| Byproducts | Minimal | Water, residual acid |

| Scalability | Suitable for bulk | Requires acid handling |

The Michael addition offers operational simplicity, while esterification provides higher yields at the cost of additional synthetic steps.

Q & A

Q. Example Optimization Table :

| Variable | Optimal Range | Yield Impact |

|---|---|---|

| Catalyst (H₂SO₄) | 0.75 M | +15–20% |

| Reaction Temperature | 65°C | +10% |

| Reaction Time | 6–8 hours | +5% |

Advanced Question: How can conflicting spectroscopic data (e.g., NMR vs. MS) for this compound be resolved?

Methodological Answer:

Discrepancies between NMR and mass spectrometry (MS) data often arise from impurities or isotopic interference. To resolve these:

- NMR Analysis : Ensure sample purity via recrystallization (e.g., using ethyl acetate/hexane). The nitro group in 4-nitropentanoate produces distinct δ 8.2–8.5 ppm (aromatic protons, if applicable) and δ 3.6–3.8 ppm (ester methyl) in ¹H NMR .

- High-Resolution MS : Confirm molecular ion [M+H]⁺ at m/z 162.0535 (C₆H₁₁NO₄) to distinguish from degradation products like 4-nitropentanoic acid (m/z 148.0378) .

- Cross-Validation : Use IR spectroscopy to verify ester carbonyl (~1740 cm⁻¹) and nitro group (~1520 cm⁻¹) stretches .

Basic Question: What analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for quantification. Key parameters:

- Column : C18 (5 µm, 250 mm × 4.6 mm) with acetonitrile/water (60:40 v/v) mobile phase .

- Calibration : Linear range of 0.1–50 µg/mL (R² > 0.995) .

For trace analysis, LC-MS/MS with electrospray ionization (ESI) in positive ion mode improves sensitivity (LOQ = 0.01 µg/mL) .

Advanced Question: How do solvent polarity and pH influence the stability of this compound during storage?

Methodological Answer:

The ester group is prone to hydrolysis under basic conditions, while the nitro group may degrade under UV light. Stability studies should include:

Q. Degradation Rate Table :

| Condition | Degradation Pathway | Half-Life (Days) |

|---|---|---|

| pH 3.0 (aqueous) | Ester hydrolysis | 60 |

| pH 7.4 (aqueous) | Ester hydrolysis | 7 |

| UV light (λ = 365 nm) | Nitro group cleavage | 2 |

Advanced Question: What mechanistic insights explain the reactivity of the nitro group in this compound under reductive conditions?

Methodological Answer:

The nitro group undergoes stepwise reduction:

Nitro to Nitroso : Catalyzed by Pd/C under H₂ (1 atm), yielding 4-aminopentanoate intermediates .

Byproduct Formation : Over-reduction to hydroxylamine derivatives occurs if H₂ pressure exceeds 3 atm .

Experimental Design : Monitor intermediates via in situ FTIR (disappearance of ~1520 cm⁻¹ nitro peak) and GC-MS for amine detection .

Basic Question: How can researchers validate the purity of this compound batches for pharmacological studies?

Methodological Answer:

Combine orthogonal techniques:

Melting Point : Pure this compound melts at 42–44°C .

Chromatography : ≥98% purity via HPLC (retention time = 6.2 ± 0.3 minutes) .

Elemental Analysis : Match calculated (C: 44.4%, H: 6.2%, N: 8.6%) and observed values (±0.3%) .

Advanced Question: What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Use inline FTIR to monitor esterification progress .

- Quality Control (QC) : Implement statistical process control (SPC) for critical parameters (e.g., reaction temperature ±1°C, catalyst concentration ±0.05 M) .

Advanced Question: How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:

- Nucleophilic Attack : The ester carbonyl (C=O) has a higher electrophilicity index (+1.2 eV) than the nitro group .

- Transition States : Simulate activation energies for hydrolysis (ΔG‡ ≈ 25 kcal/mol) to guide experimental conditions .

Basic Question: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation (TLV = 5 ppm) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Question: How do steric and electronic effects influence the esterification kinetics of 4-nitropentanoic acid?

Methodological Answer:

The nitro group’s electron-withdrawing effect accelerates esterification by polarizing the carboxylic acid. However, steric hindrance from the nitro group at the γ-position reduces reaction rates by 20% compared to non-substituted pentanoic acid . Kinetic studies via ¹H NMR (monitoring –COOH peak at δ 12.1 ppm) confirm pseudo-first-order behavior with k = 0.15 min⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.